molecular formula C28H30N4O2 B12408126 FLT3/TrKA-IN-1

FLT3/TrKA-IN-1

货号: B12408126
分子量: 454.6 g/mol
InChI 键: GAXVYKWKQSGVIF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

FLT3/TrKA-IN-1 is a potent dual kinase inhibitor targeting both FMS-like tyrosine kinase 3 (FLT3) and tropomyosin receptor kinase A (TrKA). This compound has shown significant potential in the treatment of acute myeloid leukemia (AML) by inhibiting the activity of these kinases, which are often overexpressed or mutated in AML cells .

准备方法

Synthetic Routes and Reaction Conditions: FLT3/TrKA-IN-1 is synthesized through a series of chemical reactions involving benzimidazole-based structures. The synthesis typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, purification steps, and quality control measures to ensure high yield and purity of the final product .

化学反应分析

Types of Reactions: FLT3/TrKA-IN-1 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of this compound with modified inhibitory activities against FLT3 and TrKA .

科学研究应用

FLT3/TrKA-IN-1 has a wide range of scientific research applications, including:

作用机制

FLT3/TrKA-IN-1 exerts its effects by binding to the active sites of FLT3 and TrKA, thereby inhibiting their kinase activities. This inhibition prevents the phosphorylation of downstream signaling molecules, such as ERK and STAT5, leading to the suppression of cellular proliferation and induction of apoptosis in cancer cells. The compound targets both wild-type and mutated forms of FLT3, making it effective against various AML subtypes .

相似化合物的比较

FLT3/TrKA-IN-1 is unique due to its dual inhibitory activity against both FLT3 and TrKA. Similar compounds include:

This compound stands out due to its ability to target both FLT3 and TrKA, providing a broader therapeutic potential for AML treatment .

属性

分子式

C28H30N4O2

分子量

454.6 g/mol

IUPAC 名称

N-[4-[5-[4-(2-piperidin-1-ylethoxy)phenyl]benzimidazol-1-yl]phenyl]acetamide

InChI

InChI=1S/C28H30N4O2/c1-21(33)30-24-8-10-25(11-9-24)32-20-29-27-19-23(7-14-28(27)32)22-5-12-26(13-6-22)34-18-17-31-15-3-2-4-16-31/h5-14,19-20H,2-4,15-18H2,1H3,(H,30,33)

InChI 键

GAXVYKWKQSGVIF-UHFFFAOYSA-N

规范 SMILES

CC(=O)NC1=CC=C(C=C1)N2C=NC3=C2C=CC(=C3)C4=CC=C(C=C4)OCCN5CCCCC5

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。